3-(Benzyloxy)-4-fluorobenzaldehyde
Description
Significance of Aryl Aldehydes as Synthetic Intermediates
Aryl aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wisdomlib.org Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide range of chemical transformations. These include nucleophilic addition, condensation reactions, and oxidation-reduction processes, allowing for the construction of complex molecular architectures. wisdomlib.orgrsc.org
Aromatic aldehydes are key precursors in the synthesis of numerous valuable products, including pharmaceuticals, agrochemicals, fragrances, and specialty polymers. researchgate.net For instance, they are used to create Schiff bases, chalcones, and various heterocyclic systems, which are prevalent in biologically active compounds. wisdomlib.org The versatility of aryl aldehydes makes them indispensable in both laboratory-scale research and large-scale industrial manufacturing. researchgate.net
Strategic Importance of Fluorinated and Benzyloxy-Substituted Aromatic Scaffolds
The incorporation of fluorine atoms and benzyloxy groups into aromatic scaffolds is a widely employed strategy in modern drug discovery and materials science. numberanalytics.comomicsonline.orgresearchgate.net
Fluorinated Aromatic Scaffolds: The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.comomicsonline.org Fluorine, being the most electronegative element, can enhance a drug's metabolic stability, bioavailability, and binding affinity to its biological target. numberanalytics.comnih.gov This is due to the strong carbon-fluorine bond and the ability of fluorine to modulate the acidity (pKa) of nearby functional groups. mdpi.com Consequently, a significant percentage of marketable drugs, including anticancer and antibiotic agents, contain fluorine. omicsonline.org
Benzyloxy-Substituted Aromatic Scaffolds: The benzyloxy group, on the other hand, is often introduced to protect a hydroxyl group during a synthetic sequence or to increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. The benzyloxy group can be selectively removed under specific reaction conditions, revealing the hydroxyl group for further functionalization. This strategic use of the benzyloxy group as a protecting group is a common tactic in multi-step synthesis. Furthermore, the benzyloxy moiety itself can contribute to the biological activity of a molecule. researchgate.net
The combination of both fluorine and benzyloxy substituents on an aromatic aldehyde, as seen in 3-(Benzyloxy)-4-fluorobenzaldehyde, creates a highly functionalized and strategically important building block for synthesizing novel compounds with potentially enhanced properties.
Overview of Research Trajectories Involving this compound
Research involving this compound and structurally related compounds primarily focuses on its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for a range of chemical manipulations, making it a valuable starting material for creating diverse molecular architectures.
One significant area of research is its use in the synthesis of heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles to form a wide array of ring systems that are often found in biologically active molecules.
Furthermore, this compound serves as a key building block in the development of novel kinase inhibitors. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The specific arrangement of the benzyloxy and fluoro groups on the benzaldehyde (B42025) ring can be exploited to design molecules that selectively bind to the active site of target kinases. rsc.org
Investigations have also explored the regioselective functionalization of the aromatic ring. The directing effects of the existing substituents guide the introduction of additional groups to specific positions, enabling the synthesis of highly substituted aromatic compounds that would be challenging to prepare otherwise. rsc.org These tetra-substituted aromatics are valuable scaffolds in drug discovery. rsc.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 103438-91-1 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| Physical Form | Solid |
| Storage | Sealed in dry, 2-8°C |
This data is compiled from various chemical suppliers and databases. chemscene.combldpharm.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDGEBYNOHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340074 | |
| Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-91-1 | |
| Record name | 3-Benzyloxy-4-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103438-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Benzyloxy 4 Fluorobenzaldehyde
Established Synthetic Pathways
The synthesis of 3-(Benzyloxy)-4-fluorobenzaldehyde is primarily achieved through a multi-step process that strategically builds the molecule by forming the key ether linkage and ensuring the aldehyde and fluoro-substituents are correctly positioned. The established pathways involve a combination of etherification, potential modifications of the aromatic ring, and management of the aldehyde functional group.
Nucleophilic Aromatic Substitution Reactions for Fluorine Introduction
While the fluorine atom in this compound is typically incorporated from the initial starting material rather than being introduced via a late-stage fluorination reaction, the principles of Nucleophilic Aromatic Substitution (SNAr) are fundamental to the synthesis of related aryl ethers. In many syntheses, a fluorine atom acts as an excellent leaving group when positioned ortho or para to a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack.
For instance, a common SNAr reaction involves the displacement of a fluoride (B91410) ion from an activated aromatic ring by a nucleophile. The synthesis of various phenoxy-benzaldehyde derivatives uses 4-fluorobenzaldehyde (B137897) as a substrate, where a phenoxide nucleophile displaces the fluoride. walisongo.ac.idnih.govnih.govresearchgate.net This high reactivity is due to the ability of the aldehyde group to stabilize the negative charge of the Meisenheimer complex intermediate.
However, for the synthesis of the title compound, the fluorine atom is retained in the final structure. Therefore, SNAr reactions of a different nature are employed, often on a precursor. For example, a key intermediate, 3-hydroxy-4-fluorobenzaldehyde, can be synthesized from precursors like 3-bromo-4-fluorobenzaldehyde (B1265969), where the bromo group is replaced by a hydroxyl group via nucleophilic substitution, a reaction that can be facilitated by copper catalysis. The fluorine atom at position 4 plays a crucial electronic role, influencing the reactivity and regioselectivity of substitutions on the aromatic ring.
Etherification Strategies for Benzyloxy Group Construction
The formation of the benzyloxy ether linkage is a critical step in the synthesis of this compound. The most widely employed and efficient method is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
In this specific synthesis, the precursor 3-hydroxy-4-fluorobenzaldehyde is treated with a strong base to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion then undergoes a nucleophilic substitution reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the desired ether. organic-chemistry.org The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Commonly used systems for this transformation are detailed in the table below.
| Precursor | Reagent | Base | Solvent | Conditions | Product | Ref |
| 3-Hydroxy-4-fluorobenzaldehyde | Benzyl bromide | Cs₂CO₃ | DMF | Not specified | 4-Fluoro-3-(phenylmethoxy)benzaldehyde | |
| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl bromide | K₂CO₃ | Acetone (B3395972) | 60 °C, 5 h | 4-(3-Fluoro-benzyloxy)-benzaldehyde | chemicalbook.com |
| Alcohol | Benzyl bromide | NaH | Not specified | Not specified | Benzyl ether | organic-chemistry.org |
| 3-Bromo-4-fluoro-benzyl alcohol | Benzyl halide | Generic base | Not specified | Moderately elevated temp. | 3-Bromo-4-fluoro-1-(benzyloxymethyl)benzene | google.com |
This table presents examples of Williamson ether synthesis for creating benzyl ethers, illustrating typical reagents and conditions.
Condensation and Related Reactions for Aldehyde Formation
In some synthetic routes, the aldehyde functional group is introduced or unmasked at a later stage of the synthesis. This can be advantageous if the aldehyde group is sensitive to the conditions of preceding steps, such as the etherification reaction. A common strategy involves the oxidation of a corresponding alcohol.
For example, the precursor 4-fluoro-3-(phenylmethoxy)benzenemethanol (B3317393) can be oxidized to the target aldehyde, this compound. This transformation requires a mild oxidizing agent to avoid over-oxidation to the carboxylic acid. A variety of reagents are available for the selective oxidation of primary benzylic alcohols to aldehydes. organic-chemistry.org
Furthermore, methods exist for the direct oxidative cleavage of benzyl ethers to form aldehydes, although this is less common for this specific target as it would cleave the desired benzyloxy group. nih.govresearchgate.netsiu.edu These methods are typically used for deprotection rather than formation.
| Precursor Alcohol/Ether | Oxidation Method/Reagent | Product | Key Features | Ref |
| Benzylic alcohols | (bpy)CuI/TEMPO/Air | Aldehydes | Aerobic oxidation at room temperature. | organic-chemistry.org |
| Benzyl methyl ethers | N-Bromosuccinimide (NBS) | Aromatic aldehydes | Controlled bromination followed by elimination. | nih.gov |
| Benzylic ethers | 4-acetamido-TEMPO | Aromatic aldehydes | Oxidative cleavage at room temperature. | organic-chemistry.orgorganic-chemistry.org |
| Benzylic ethers | Zinc-catalyzed H₂O₂ | Aldehydes | Mild conditions, sustainable oxidant. | researchgate.net |
This table summarizes various methods for forming aldehydes from alcohol or ether precursors.
Precursor Chemistry and Starting Material Selection
The choice of starting materials is pivotal for an efficient and economical synthesis. The routes to this compound often begin with simpler, commercially available fluorinated aromatic compounds.
Derivatization from 4-Fluorobenzaldehyde
4-Fluorobenzaldehyde is a common and logical starting material for the synthesis of this compound. The synthetic strategy involves the introduction of a functional group at the C-3 position of the benzene (B151609) ring, which can then be converted into the required benzyloxy group.
A typical sequence begins with the electrophilic aromatic substitution of 4-fluorobenzaldehyde. Due to the directing effects of the fluorine (ortho, para-directing) and the aldehyde group (meta-directing), direct substitution at the desired C-3 position can be challenging. However, bromination of 4-fluorobenzaldehyde is a documented procedure that yields 3-bromo-4-fluorobenzaldehyde. google.comgoogle.com This intermediate is highly valuable. The bromo-substituent can then be converted to a hydroxyl group through methods such as nucleophilic substitution (e.g., using a hydroxide (B78521) source, often with copper catalysis) or other modern coupling techniques. Once the key intermediate, 3-hydroxy-4-fluorobenzaldehyde, is formed, it undergoes etherification as described previously.
Utilization of Benzylic Halides and Alcohols
The introduction of the benzyl group is accomplished using a suitable benzylic precursor. Benzylic halides are the most common electrophiles for this purpose in Williamson ether synthesis.
Benzyl Bromide (C₆H₅CH₂Br) : This is a highly reactive and frequently used reagent for benzylation due to the good leaving group ability of the bromide ion. It is often employed with bases like potassium carbonate or cesium carbonate.
Benzyl Chloride (C₆H₅CH₂Cl) : While slightly less reactive than the bromide, benzyl chloride is also an effective reagent and can be a more economical choice.
Strategic Use of Hydroxybenzaldehyde Derivatives
The most common and direct route to this compound involves the Williamson ether synthesis. This well-established method is characterized by the reaction of an alcohol (in its deprotonated alkoxide form) with an organohalide. In the context of synthesizing the target compound, the strategic precursor is 4-fluoro-3-hydroxybenzaldehyde (B26538).
The synthesis proceeds by deprotonating the hydroxyl group of 4-fluoro-3-hydroxybenzaldehyde with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride, in an SN2 reaction. This results in the formation of the desired ether linkage and the final product, this compound.
While direct synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of its isomer, 4-(benzyloxy)-3-fluorobenzaldehyde, provides a well-documented analogous process. In this synthesis, 3-fluoro-4-hydroxybenzaldehyde (B106929) is reacted with benzyl bromide in the presence of a base. This reaction underscores the versatility of hydroxybenzaldehyde derivatives as key starting materials in the synthesis of complex benzaldehyde (B42025) derivatives.
Optimization of Reaction Conditions
The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the careful selection of reaction conditions. Key parameters that are typically optimized include the choice of solvent, the nature of the base, and the reaction temperature and pressure.
Selection of Solvents and Co-solvents
The choice of solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.
For the synthesis of related benzyloxy-fluorobenzaldehyde derivatives, solvents such as acetone and dimethylformamide (DMF) have been successfully employed. vulcanchem.com Acetone is a cost-effective option that balances polarity, while DMF is a more polar solvent that can enhance reaction rates. vulcanchem.com In some cases, a mixture of solvents or the use of co-solvents may be employed to achieve optimal solubility and reactivity.
The following table summarizes solvents commonly used in Williamson ether synthesis for related compounds:
| Solvent | Type | Rationale for Use |
| Acetone | Polar Aprotic | Balances polarity and cost, effective for dissolving reactants. vulcanchem.com |
| Dimethylformamide (DMF) | Polar Aprotic | High polarity can increase reaction rates. vulcanchem.com |
| Dichloromethane (DCM) | Non-polar | Used in related syntheses, particularly for workup and extraction. google.com |
Role of Basic Conditions and Catalytic Systems
The selection of a suitable base is paramount for the deprotonation of the phenolic hydroxyl group of 4-fluoro-3-hydroxybenzaldehyde. The strength of the base must be sufficient to generate the phenoxide nucleophile without causing unwanted side reactions.
Commonly used bases in the Williamson ether synthesis of related compounds include potassium carbonate (K₂CO₃) and sodium hydride (NaH). nih.govsmolecule.com Potassium carbonate is a mild and inexpensive base that is effective in many cases. nih.gov Sodium hydride is a much stronger base and can be used when a more reactive nucleophile is required. smolecule.com
In some instances, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) may be used, particularly in liquid-liquid or solid-liquid systems. tsijournals.com The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, thereby increasing the reaction rate.
The table below outlines common bases and catalytic systems:
| Base / Catalyst | Type | Role in the Reaction |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | Deprotonates the phenolic hydroxyl group. nih.gov |
| Sodium Hydride (NaH) | Strong Base | Used for complete and rapid deprotonation. smolecule.com |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Facilitates the reaction between reactants in different phases. tsijournals.com |
Temperature and Pressure Influence on Yield and Selectivity
Pressure is not typically a significant variable in the Williamson ether synthesis when conducted in standard laboratory conditions, as the reactions are usually carried out at atmospheric pressure. However, in industrial-scale synthesis, particularly when dealing with volatile solvents, the reaction may be conducted in a closed system under elevated pressure to maintain the solvent in the liquid phase at higher temperatures.
Advanced Synthetic Approaches
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the Williamson ether synthesis. benthamscience.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. wikipedia.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. tsijournals.com
The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. benthamscience.com
Ultrasonic-Enhanced Reaction Systems
The application of ultrasonic irradiation in organic synthesis has been shown to accelerate reactions, improve yields, and reduce the need for harsh conditions. While specific studies on the ultrasonic-enhanced synthesis of this compound are not extensively documented, the principles can be extrapolated from the synthesis of analogous substituted benzaldehydes.
Ultrasound-assisted synthesis often leads to shorter reaction times and higher yields with no by-products. For instance, the synthesis of benzoxazinonylhydrazone derivatives from substituted benzaldehydes has been achieved in good yields under ultrasonic irradiation without a catalyst. lew.ro This method offers a green and efficient alternative to conventional heating. lew.ro Another example is the Darzens condensation of substituted benzaldehydes with phenacyl chloride, which proceeds in good yields in aqueous media under ultrasound. sioc-journal.cn The use of ultrasound in combination with phase transfer catalysis can further enhance reaction yields. sioc-journal.cn
Research on the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and substituted aldehydes has demonstrated that ultrasonic irradiation at ambient temperature can produce excellent yields (87-98%) in significantly reduced reaction times (15-30 minutes). researchgate.net Furthermore, the oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide can be effectively promoted by ultrasound, highlighting its role in enhancing reaction rates and selectivity. researchgate.net The use of a ZnFe2O4 nanocatalyst under ultrasonic conditions for the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine and aromatic aldehydes also resulted in high yields (88-92%) and allowed for catalyst recycling. doi.org
These examples underscore the potential of ultrasonic-enhanced systems for the efficient and environmentally benign synthesis of this compound, although specific process parameters would require empirical optimization.
Table 1: Examples of Ultrasonic-Enhanced Synthesis of Substituted Benzaldehyde Derivatives
| Reactants | Product | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| Substituted benzaldehydes, Benzoxazinonylhydrazide | Benzoxazinonylhydrazone derivatives | Ethanol (B145695), Ultrasound | Good | Short | lew.ro |
| Substituted benzaldehydes, Phenacyl chloride | 2,3-Epoxy-1-phenyl-3-(un)substituted phenyl-1-propanone | Aqueous NaOH, Ultrasound | Good | Short | sioc-journal.cn |
| o-Phenylenediamine, Substituted aldehydes | 2-Substituted benzimidazoles | Cu-doped ZnO, Dichloromethane, Ultrasound | 87-98 | 15-30 min | researchgate.net |
| o-Phenylenediamine, Aromatic aldehydes | Benzimidazole derivatives | ZnFe2O4, Ethanol, Ultrasound | 88-92 | 22-28 min | doi.org |
| Benzyl alcohol | Benzaldehyde | H₂O₂, Heteropolyacid, Phase-transfer catalyst, Ultrasound | Increased | Not specified | researchgate.net |
Photochemical and Electrochemical Methods
Photochemical Synthesis:
Photochemical reactions, initiated by light, offer unique pathways for organic transformations, often with high selectivity and under mild conditions. The application of photochemistry to the synthesis of substituted benzaldehydes is an area of active investigation. For instance, the photoaddition of aldehydes to furans can produce substituted oxetanes. oup.com The selective photocatalytic oxidation of aromatic alcohols to the corresponding aldehydes can be achieved using a magnetic WO3ZnO/Fe3O4 photocatalyst and air as the oxidant. rsc.org This method is noted for its short reaction times and excellent product yields. rsc.org
Furthermore, aldehydes themselves can act as powerful photoinitiators for various chemical transformations. beilstein-journals.org A substituted anthraquinone (B42736) attached to a solid support has been shown to photochemically generate benzaldehyde upon irradiation. nih.gov Continuous-flow photoreactors have been utilized for the safe and scalable synthesis of 3-substituted quinolines from derivatives of substituted benzaldehydes, demonstrating the practical advantages of photochemical methods in process chemistry. acs.org
Electrochemical Synthesis:
Electrochemical methods provide a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. The electrochemical synthesis of benzaldehyde derivatives from toluene (B28343) compounds has been demonstrated, offering high selectivity and operational simplicity. google.com This method involves the electrolysis of a reaction mixture containing the toluene derivative, an electrolyte, and a solvent in a non-discrete electrolytic tank. google.com
The electrochemical oxidative cyclization of o-aminophenols and aldehydes has been developed for the synthesis of benzazoles in good yields without the need for external catalysts or oxidants. bohrium.com Additionally, the electrochemical reduction of benzaldehyde and its derivatives has been studied, providing insights into their redox properties and potential synthetic applications. researchgate.net The synthesis of substituted benzaldehyde dialkyl acetals via electrochemical oxidation of p-substituted toluenes has also been reported, highlighting the versatility of electrochemical approaches. google.com The synthesis of tris(chlorophenyl)-1,2-diphosphaferrocenes starting from chloro-substituted benzaldehydes further illustrates the application of electrochemistry in the synthesis of complex molecules. beilstein-journals.org
Table 2: Comparison of Photochemical and Electrochemical Synthesis of Benzaldehyde Derivatives
| Method | Principle | Advantages | Example Application | Reference |
| Photochemical | Light-induced chemical reactions | Mild conditions, high selectivity, green | Selective oxidation of aromatic alcohols to aldehydes | rsc.org |
| Electrochemical | Redox reactions driven by electric current | Avoids harsh reagents, high selectivity, operational simplicity | Synthesis of benzaldehyde derivatives from toluenes | google.com |
Stereoselective Synthesis and Enantiomeric Enrichment
The synthesis of single enantiomers of chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. While specific methods for the stereoselective synthesis of this compound are not detailed in the literature, general strategies for creating chiral centers in benzaldehyde derivatives can be considered.
Chiral auxiliaries and catalysts are instrumental in directing the stereochemical outcome of a reaction. A one-pot stereoselective synthesis of 2-aminobenzylidene derivatives has been developed using a cascade reaction involving 2-halobenzaldehydes, active methylidene compounds, and secondary cycloamines, achieving high stereoselectivity. thieme-connect.com The condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde derivatives has been shown to be completely regio- and stereoselective, yielding only the (E)-isomer. mdpi.comnih.gov
The synthesis of dapoxetine, a selective serotonin (B10506) reuptake inhibitor, has been achieved through a stereoselective approach starting from benzaldehyde, utilizing Ellman's sulfinamide as a chiral auxiliary for diastereoselective allylation. benthamdirect.com Furthermore, the stereoselective synthesis of trans-dihydronarciclasine (B1211340) derivatives has been accomplished through a Claisen-Schmidt reaction of substituted benzaldehydes followed by an enantioselective Michael addition using an organocatalyst. researchgate.net
Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules, leveraging the high selectivity of enzymes. Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols with high enantioselectivity. nih.gov The biocatalytic potential of whole cells of Pichia glucozyma has been demonstrated in the reduction of various aromatic ketones to the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it
Ene-reductases (ERs) can asymmetrically reduce the carbon-carbon double bond of α,β-unsaturated aldehydes. rsc.org A hydrogen-borrowing cascade combining an ene-reductase and an aldehyde dehydrogenase has been developed for the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes. rsc.org This methodology has been successfully applied to a wide range of substrates, yielding products with high chemo- and stereo-selectivity. rsc.org
Enzyme-mediated acyloin condensation, catalyzed by enzymes such as phenylpyruvate decarboxylase, can produce optically active α-hydroxy ketones from aldehydes. researchgate.net Furthermore, biocatalytic processes have been developed for the synthesis of various chiral pharmaceutical intermediates, demonstrating the broad applicability of enzymes in organic synthesis. core.ac.uk
Table 3: Biocatalytic Approaches for Chiral Synthesis from Aldehyde Derivatives
| Enzyme Class | Transformation | Substrate Type | Product | Key Features | Reference |
| Aldo-Keto Reductases (AKRs) | Asymmetric reduction of carbonyl | Ketones, Aldehydes | Chiral alcohols | High enantioselectivity | nih.gov |
| Ene-Reductases (ERs) | Asymmetric reduction of C=C bond | α,β-Unsaturated aldehydes | Chiral saturated aldehydes | High stereoselectivity | rsc.org |
| Aldehyde Dehydrogenases (Ald-DHs) | Oxidation of aldehyde | Aldehydes | Carboxylic acids | Used in cascade reactions | rsc.org |
| Phenylpyruvate Decarboxylase | Acyloin condensation | Aldehydes | Optically active α-hydroxy ketones | Forms C-C bonds | researchgate.net |
Radiolabeling Strategies for Isotopic Tracers
Radiolabeled compounds are essential tools in biomedical research and diagnostic imaging, particularly in Positron Emission Tomography (PET). The incorporation of radioisotopes like fluorine-18 (B77423) (¹⁸F) into molecules allows for non-invasive in vivo imaging.
While no specific protocol for the ¹⁸F-radiolabeling of this compound has been published, methods for labeling other benzaldehyde derivatives with ¹⁸F are well-established and can serve as a guide.
A common strategy involves the radiosynthesis of an ¹⁸F-labeled prosthetic group, such as 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA), which can then be conjugated to a target molecule. acs.org [¹⁸F]FBA can be synthesized from a trimethylammonium benzaldehyde precursor via nucleophilic substitution with [¹⁸F]fluoride. acs.org This synthon is particularly useful for labeling N-amino-oxy derivatized peptides through oxime ligation. researchgate.net An efficient isotopic exchange method for the synthesis of p-(di-tert-butyl[¹⁸F]fluorosilyl)benzaldehyde ([¹⁸F]SiFA-A) has been developed, providing high specific activities without the need for HPLC purification. researchgate.net
Another approach involves the synthesis of 4-(3-[¹⁸F]fluoro-2-hydroxypropoxy)benzaldehyde ([¹⁸F]FPB) via the α-selective epoxide opening with ¹⁸F⁻, which can be used for peptide labeling. google.com Direct ¹⁸F-labeling of proteins is generally not feasible due to the harsh reaction conditions required. nih.gov Therefore, the use of ¹⁸F-labeled prosthetic groups is the preferred method for labeling sensitive biomolecules. nih.gov The development of a novel [¹⁸F]-labeled lactate (B86563) derivative for PET imaging of lactate uptake further highlights the importance of ¹⁸F-labeled tracers in medical research. google.com
Table 4: Prosthetic Groups for ¹⁸F-Labeling Based on Benzaldehyde
| Prosthetic Group | Precursor | Labeling Reaction | Application | Reference |
| 4-[¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA) | 4-N,N,N-Trimethylammonium benzaldehyde triflate | Nucleophilic substitution with K[¹⁸F]F/Kryptofix 222 | Labeling of N-amino-oxy derivatized peptides | researchgate.net, acs.org |
| p-(Di-tert-butyl[¹⁸F]fluorosilyl)benzaldehyde ([¹⁸F]SiFA-A) | p-(Di-tert-butylfluorosilyl)benzaldehyde | Isotopic ¹⁹F/¹⁸F exchange | Labeling of N-amino-oxy derivatized peptides | researchgate.net |
| 4-(3-[¹⁸F]Fluoro-2-hydroxypropoxy)benzaldehyde ([¹⁸F]FPB) | Epoxide precursor | α-selective epoxide opening with ¹⁸F⁻ | Peptide labeling | google.com |
Precursors and Methodologies for Radiolabeled Analogues
The synthesis of radiolabeled analogues of this compound is crucial for their use as imaging agents in techniques like Positron Emission Tomography (PET). PET relies on compounds labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C). mdpi.comosti.gov The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step synthesis and distribution, while the shorter half-life of ¹¹C (20.4 minutes) necessitates rapid, high-yield radiochemical transformations, typically performed at a facility with an on-site cyclotron. mdpi.comnih.gov Methodologies for introducing these isotopes into analogues of this compound focus on late-stage labeling of specifically designed precursor molecules.
Fluorine-18 Labeling
The incorporation of ¹⁸F into aromatic rings is a well-established field in radiochemistry, predominantly utilizing nucleophilic aromatic substitution (SₙAr) reactions. osti.govsioc-journal.cn For analogues of this compound, this involves replacing a good leaving group on the aromatic ring with no-carrier-added [¹⁸F]fluoride.
A key strategy involves the derivatization of the parent compound, this compound, into a suitable precursor for radiofluorination. One such documented precursor is 3-benzyloxy-4-formyl-N,N,N-trimethylanilinium trifluoromethanesulfonate (B1224126) . nih.gov This precursor was developed for the synthesis of [¹⁸F]4-fluoro-m-hydroxyphenethylguanidine ([¹⁸F]4F-MHPG), where a radiolabeled benzaldehyde is a key intermediate. nih.gov
The synthesis of this precursor begins with this compound, which undergoes a nucleophilic substitution reaction where the fluorine atom is displaced by dimethylamine (B145610) to yield 3-benzyloxy-4-(dimethylamino)benzaldehyde . nih.gov This intermediate is then treated with methyl trifluoromethanesulfonate in a quaternization reaction to form the final trimethylanilinium salt precursor. nih.gov The positively charged trimethylanilinium group is a powerful electron-withdrawing group, which strongly activates the aromatic ring for a subsequent nucleophilic attack by [¹⁸F]fluoride. nih.gov
The radiolabeling reaction is a no-carrier-added nucleophilic aromatic substitution using K[¹⁸F]F complexed with a Kryptofix 2.2.2 (K₂.₂.₂) phase-transfer catalyst. nih.govnih.gov Heating this mixture with the trimethylanilinium precursor results in the formation of [¹⁸F]this compound . nih.gov This intermediate can then be used in subsequent steps to synthesize more complex radiotracers. nih.gov The synthesis and radiolabeling process demonstrated a decay-corrected radiochemical yield of 1-2% for the final [¹⁸F]4F-MHPG product, with the radiolabeling steps not being fully optimized for yield and time. nih.gov
| Step | Precursor/Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| Precursor Synthesis 1 | This compound | Me₂NH | 3-Benzyloxy-4-(dimethylamino)benzaldehyde | 82% | nih.gov |
| Precursor Synthesis 2 | 3-Benzyloxy-4-(dimethylamino)benzaldehyde | Methyl trifluoromethanesulfonate | 3-Benzyloxy-4-formyl-N,N,N-trimethylanilinium trifluoromethanesulfonate | 71% | nih.gov |
| ¹⁸F-Radiolabeling | 3-Benzyloxy-4-formyl-N,N,N-trimethylanilinium trifluoromethanesulfonate | K[¹⁸F]F-K₂.₂.₂ | [¹⁸F]this compound | Not explicitly stated for intermediate; 1-2% overall for final product | nih.gov |
Other established methodologies for aromatic radiofluorination could also be applied. These often involve precursors with different leaving groups, such as diaryliodonium salts or sulfonium (B1226848) salts, which react efficiently with [¹⁸F]fluoride under mild conditions. nih.govresearchgate.net For example, a diaryliodonium salt precursor could be synthesized from 3-(benzyloxy)-4-iodo- or 3-(benzyloxy)-4-bromo-benzaldehyde, preparing it for a copper-mediated or direct radiofluorination reaction. nih.gov
Carbon-11 Labeling
Carbon-11 is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄, which are then converted into versatile reactive synthons like [¹¹C]methyl iodide ([¹¹C]CH₃I), [¹¹C]methyl triflate, or [¹¹C]hydrogen cyanide ([¹¹C]HCN). mdpi.com The short half-life of ¹¹C demands extremely fast and efficient chemical reactions. nih.gov
While no direct ¹¹C-labeling of this compound is prominently documented, several established methods could be adapted to synthesize its ¹¹C-labeled analogues.
¹¹C-Methylation: A common strategy involves O-methylation, N-methylation, or C-methylation using [¹¹C]CH₃I or [¹¹C]methyl triflate. mdpi.com To create a ¹¹C-analogue of this compound, the benzyl protecting group could be removed to yield 3-hydroxy-4-fluorobenzaldehyde . This phenolic precursor could then be rapidly O-methylated using [¹¹C]CH₃I and a suitable base to produce [¹¹C-methoxy]-4-fluorobenzaldehyde .
¹¹C-Carbonylation: Palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO) have become a powerful tool for creating ¹¹C-labeled carbonyl compounds. diva-portal.org A suitable aryl halide or triflate precursor, for example, 3-(benzyloxy)-4-iodobenzaldehyde , could potentially undergo a palladium-catalyzed reaction with [¹¹C]CO and a reducing agent (e.g., a silane) to directly install a [¹¹C]formyl group, thus labeling the aldehyde moiety itself. diva-portal.org
¹¹C-Cyanation: The use of [¹¹C]HCN allows for the introduction of a nitrile group, which can be a precursor to other functionalities like carboxylic acids or amines. mdpi.com While less direct for synthesizing the aldehyde itself, an aryl halide precursor could be converted to a [¹¹C]nitrile, which could then be part of a larger radiotracer structure.
| Labeling Strategy | Required Precursor | ¹¹C-Synthon | Potential Radiolabeled Product | General Reference |
|---|---|---|---|---|
| O-Methylation | 3-Hydroxy-4-fluorobenzaldehyde | [¹¹C]CH₃I | 3-[¹¹C]Methoxy-4-fluorobenzaldehyde | mdpi.com |
| Carbonylation | 3-(Benzyloxy)-4-iodobenzaldehyde | [¹¹C]CO | 3-(Benzyloxy)-4-fluoro-[¹¹C]benzaldehyde | diva-portal.org |
| Wittig-type Reaction | This compound | [¹¹C]Methyltriphenylphosphonium iodide | 3-(Benzyloxy)-4-fluoro-[¹¹C-vinyl]benzene | mdpi.com |
The selection of a specific radiolabeling strategy depends heavily on the desired final radiotracer and the position of the radiolabel, which must be metabolically stable to ensure the PET signal accurately reflects the distribution of the intact molecule in vivo.
Chemical Reactivity and Derivatization Strategies of 3 Benzyloxy 4 Fluorobenzaldehyde
Reactions Involving the Benzyloxy Ether Linkage
The benzyloxy group in 3-(Benzyloxy)-4-fluorobenzaldehyde serves as a crucial protecting group for the phenolic hydroxyl function. Its selective cleavage and inherent stability under specific conditions are pivotal in multi-step synthetic sequences.
Cleavage Reactions and Deprotection Strategies
The removal of the benzyl (B1604629) protecting group from the aromatic ring is a common and often necessary step in the synthesis of more complex molecules. Several methods are available for this deprotection, with catalytic hydrogenation and the use of strong Lewis acids being the most prevalent.
Catalytic hydrogenation is a mild and efficient method for cleaving the benzyl ether bond. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process yields the corresponding phenol (B47542) and toluene (B28343) as a byproduct. While generally effective, the presence of other reducible functional groups within the molecule must be considered to ensure chemoselectivity. In some cases, reducing the double bond of a chalcone (B49325) derived from this compound can be achieved with Wilkinson's catalyst, which may leave the benzyl ether intact under mild conditions. researchgate.net
Strong Lewis acids, such as boron tribromide (BBr₃), are also widely employed for the cleavage of benzyl ethers. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups. The reaction with BBr₃ typically proceeds under mild conditions to afford the desired phenol. researchgate.net However, careful control of the reaction is necessary, as BBr₃ can also react with other functional groups, such as aldehydes. researchgate.net In the case of polymethoxyaryl compounds, the presence of a carbonyl substituent can facilitate the selective deprotection of a specific ether group. researchgate.net When using BBr₃ for deprotection, quenching the reaction with methanol (B129727) can form trimethyl borate, which can be removed by evaporation, simplifying the purification process. reddit.com
| Deprotection Method | Reagents and Conditions | Product | Observations |
| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., EtOH) | 3-Hydroxy-4-fluorobenzaldehyde | Mild conditions, but may reduce other functional groups. scispace.comjocpr.com |
| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ | 3-Hydroxy-4-fluorobenzaldehyde | Effective for substrates incompatible with hydrogenation; can be non-selective. researchgate.net |
Stability and Reactivity Profile of the Ether Bond
The benzyloxy ether linkage in this compound is generally stable under a variety of reaction conditions, making it an effective protecting group. It is resistant to many reagents used in organic synthesis, including those employed for the modification of the aldehyde group. The stability of the benzyl ether allows for a wide range of transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
The presence of the electron-withdrawing fluorine atom on the aromatic ring can influence the reactivity of the molecule, including the stability of the ether bond, although the benzyloxy group itself is generally robust. The ether linkage is stable to the basic conditions often used in reactions such as the Claisen-Schmidt condensation for chalcone synthesis. jst.go.jp It also withstands the conditions of many other synthetic transformations, allowing for its late-stage removal in a synthetic sequence.
Synthesis of Diverse Chemical Scaffolds
The aldehyde functionality of this compound is a key handle for the construction of a variety of more complex chemical structures, including important heterocyclic scaffolds like pyrazoles and oxazoles, as well as chalcones and thiosemicarbazones.
Preparation of Pyrazole (B372694) and Oxazole (B20620) Derivatives
Pyrazole Derivatives: Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. A common route to pyrazole synthesis involves the cyclization of α,β-unsaturated ketones, such as chalcones, with hydrazine (B178648) derivatives. researchgate.netnih.gov Therefore, this compound can serve as a precursor for pyrazole synthesis by first undergoing a Claisen-Schmidt condensation to form a chalcone, which is then reacted with a hydrazine. For instance, a chalcone derived from this compound can be refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid to yield the corresponding pyrazole derivative. researchgate.netekb.eg The use of isoniazide (isonicotinohydrazide) in pyridine (B92270) has also been reported for the conversion of chalcones to pyrazoles. organic-chemistry.org Another approach involves a three-component reaction of an aldehyde, a β-ketonitrile, and a secondary cyclic amine, which can lead to the formation of pyranopyrazoles. nih.gov
Oxazole Derivatives: Oxazoles are another important class of five-membered heterocycles. The van Leusen oxazole synthesis is a powerful method for their preparation from aldehydes. organic-chemistry.org In this reaction, an aldehyde is treated with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate or a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, to yield a 5-substituted oxazole. organic-chemistry.orgnih.gov This method is applicable to a wide range of aromatic aldehydes, and the use of a resin catalyst can simplify the purification process. organic-chemistry.org Therefore, this compound can be converted to 5-(3-(benzyloxy)-4-fluorophenyl)oxazole (B6294117) using this methodology. ijpsonline.com
| Heterocycle | Synthetic Method | Key Reagents | Intermediate |
| Pyrazole | Cyclization of Chalcone | Hydrazine hydrate, Isoniazide | Chalcone |
| Oxazole | van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Base | - |
Construction of Chalcone Analogues
Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various flavonoids and other biologically active compounds. jst.go.jpnih.gov They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. nih.gov
This compound can be effectively used in the Claisen-Schmidt condensation to produce a variety of chalcone analogues. The reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.gov The resulting chalcones bear the 3-benzyloxy-4-fluorophenyl moiety and can be further modified to create a diverse library of compounds. For example, the condensation of this compound with various substituted acetophenones would yield the corresponding (E)-1-(substituted-phenyl)-3-(3-(benzyloxy)-4-fluorophenyl)prop-2-en-1-ones.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product Type |
| This compound | Acetophenone derivative | NaOH or KOH | Ethanol | Chalcone Analogue |
| This compound | Substituted Acetophenone | BF₃–Et₂O | 1,4-Dioxane | Chalcone Analogue |
Formation of Thiosemicarbazone Ligands and Complexes
Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). They are known for their ability to act as chelating ligands for a variety of metal ions, and the resulting metal complexes often exhibit interesting biological properties. jocpr.comnih.gov
The reaction of this compound with thiosemicarbazide or a substituted thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid, yields the corresponding thiosemicarbazone. nih.govresearchgate.net These ligands can then be reacted with various metal salts, such as those of nickel, copper, or zinc, to form metal complexes. nih.govorganic-chemistry.orgnih.gov In these complexes, the thiosemicarbazone ligand typically coordinates to the metal ion through the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. nih.gov The synthesis of a nickel complex with a thiosemicarbazone derived from p-fluorobenzaldehyde has been reported to result in a square planar geometry with the ligand coordinating in a trans configuration. nih.gov
| Ligand/Complex | Starting Materials | General Reaction Conditions |
| Thiosemicarbazone | This compound, Thiosemicarbazide | Reflux in ethanol with catalytic acid |
| Metal Complex | Thiosemicarbazone of this compound, Metal Salt (e.g., NiCl₂, Cu(OAc)₂) | Reaction in a suitable solvent (e.g., ethanol, dioxane) |
Derivatization to Benzimidazole (B57391) and Deazaflavin Architectures
The strategic placement of the benzyloxy, fluoro, and aldehyde functionalities on the phenyl ring of this compound makes it a valuable precursor for the construction of benzimidazole and deazaflavin cores. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In the context of this compound, this reaction proceeds to form 2-substituted benzimidazoles. For instance, the reaction of this compound with a substituted o-phenylenediamine can yield complex benzimidazole structures, which are investigated for their potential as inhibitors of enzymes like protein arginine methyltransferases (PRMTs). google.com A general approach involves the condensation reaction, which leads to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. google.comresearchgate.net
Deazaflavins, or pyrimido[4,5-b]quinolines, are another class of heterocyclic compounds accessible from this compound. The synthesis of deazaflavin analogues is a key area of research, particularly for developing inhibitors of enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2). nih.gov A common synthetic route involves the reaction of a 6-aminouracil (B15529) derivative with a substituted benzaldehyde (B42025). nih.gov Specifically, a 6-amino intermediate can be reacted with an aldehyde like 4-cyano-2-fluorobenzaldehyde (B22119) to construct the deazaflavin core. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, analogous transformations are plausible. For example, 8-benzyloxy-substituted deazaflavins have been prepared by the reaction of an 8-fluoro-deazaflavin with benzyl alcohol in the presence of a base, demonstrating the feasibility of introducing the benzyloxy group at this position. google.com
The following table summarizes the key heterocyclic architectures derived from or related to this compound:
Table 1: Benzimidazole and Deazaflavin Architectures| Starting Material Precursor | Reagents/Conditions | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| 4-(Benzyloxy)-3-fluorobenzaldehyde | Substituted o-phenylenediamine | 2-(4-(Benzyloxy)-3-fluorophenyl)-benzimidazole derivative | google.com |
| 6-Aminouracil derivative | Substituted benzaldehyde (e.g., 4-cyano-2-fluorobenzaldehyde) | Deazaflavin (pyrimido[4,5-b]quinoline) | nih.gov |
| 3,10-Dimethyl-8-fluoro-5-deazaflavin | Benzyl alcohol, Potassium carbonate | 8-Benzyloxy-3,10-dimethyl-5-deazaflavin | google.com |
Ring-Closing and Cyclization Reactions to Form Heterocyclic Systems
The aldehyde functionality and the fluorine atom of this compound are key reactive sites for various ring-closing and cyclization reactions, enabling the synthesis of a wide array of heterocyclic systems.
One notable cyclization is the formation of indazoles. The reaction of o-fluorobenzaldehydes with hydrazine derivatives is a known method for synthesizing indazoles. sci-hub.se This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution where the hydrazine nitrogen displaces the activated fluorine atom to form the pyrazole ring of the indazole system. sci-hub.se
Furthermore, this compound can participate in multi-component reactions to form complex heterocyclic structures. The Biginelli reaction and its variants, for example, utilize an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to construct dihydropyrimidinones. chemrxiv.org Modified sulfo-Biginelli conditions have been developed to access dihydro-1,2,6-thiadiazines, which can be further functionalized. chemrxiv.org
The aldehyde group can also be a key component in tandem reactions, such as the Prins and Friedel–Crafts cascade cyclizations, to form polycyclic fused ethers. nih.gov While not directly demonstrated with this compound, the general principle involves the reaction of an aldehyde with an alkenol, mediated by a Lewis acid, to generate complex cyclic ether systems. nih.gov Another example is the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines to yield α-arylidenenitriles, which are versatile intermediates for further heterocyclic synthesis. mdpi.com
The following table outlines various cyclization strategies involving precursors like this compound:
Table 2: Ring-Closing and Cyclization Reactions| Reaction Type | Key Reagents | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Indazole Synthesis | Hydrazine | Indazole | sci-hub.se |
| Sulfo-Biginelli Reaction | β-ketoester, Sulfamide | Dihydro-1,2,6-thiadiazine | chemrxiv.org |
| Prins/Friedel-Crafts Cascade | Alkenol, Lewis Acid | Polycyclic Fused Ethers | nih.gov |
| Three-Component Condensation | β-Ketonitrile, Secondary Amine | α-Arylidenenitrile | mdpi.com |
Applications As a Synthetic Building Block and Chemical Intermediate
Utility in the Construction of Complex Organic Molecules
The aldehyde functionality of 3-(benzyloxy)-4-fluorobenzaldehyde is a gateway for numerous chemical reactions essential for building molecular complexity. It can undergo nucleophilic addition, condensation, and oxidation reactions to introduce new functional groups and extend the carbon skeleton. This reactivity is fundamental in multi-step syntheses of elaborate organic compounds.
For instance, the aldehyde can be converted into alkenes via the Wittig reaction, providing a route to stilbene-like structures. It can also participate in aldol (B89426) condensations to form α,β-unsaturated ketones, which are themselves versatile intermediates. Furthermore, reductive amination of the aldehyde group allows for the introduction of substituted amine functionalities, a common feature in many biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting molecules, a desirable trait in medicinal chemistry.
Role in the Synthesis of Advanced Intermediates for Specialized Chemical Industries
In specialized chemical sectors such as pharmaceuticals and materials science, this compound serves as a crucial starting material for the synthesis of advanced intermediates. Its derivatives are key components in the production of high-value-added products. The tailored substitution pattern of the aromatic ring allows for the precise construction of target molecules with desired properties.
The ability to selectively react with the aldehyde group while the benzyloxy group remains intact allows for a modular approach to synthesis. This is particularly valuable in the development of new pharmaceuticals, where the core structure derived from this compound can be systematically modified to optimize biological activity. The fluorinated benzyl (B1604629) ether moiety is a structural motif found in various pharmacologically active compounds.
Contribution to the Preparation of Novel Materials
A notable application of derivatives of this compound is in the field of materials science, particularly in the synthesis of liquid crystals. Bent-shaped liquid crystals, also known as "banana" liquid crystals, exhibit unique and interesting physical properties. The synthesis of a bent-shaped liquid crystal, 4-{[3-Benzyloxy-4-fluorobenzoyl]oxy}phenyl 4-octyloxybenzoate, utilizes a derivative of this compound. google.com In this synthesis, the corresponding benzoyl chloride, which can be prepared from the aldehyde, is a key building block that forms the central core of the final liquid crystal molecule. google.com
The specific substitution pattern of the 3-(benzyloxy)-4-fluorobenzoyl unit contributes to the bent molecular shape, which is crucial for the formation of the desired liquid crystalline phases. This demonstrates the compound's role as a precursor to novel materials with advanced optical and electronic properties.
Spectroscopic and Analytical Characterization in Synthetic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-(Benzyloxy)-4-fluorobenzaldehyde, a suite of NMR experiments is employed to ascertain its precise atomic connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) is the most commonly used NMR technique, providing information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic, aromatic, and benzylic protons are expected.
The aldehydic proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is anticipated to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm.
The protons of the fluorinated aromatic ring are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at position 5 (H-5) would likely appear as a doublet of doublets, coupled to the proton at position 6 (H-6) and the fluorine atom at position 4. Similarly, the proton at position 2 (H-2) would show a distinct splitting pattern.
The five protons of the benzyl (B1604629) group's phenyl ring will typically appear in the range of δ 7.3-7.5 ppm, often as a complex multiplet. The two benzylic methylene (B1212753) protons (-CH₂-) are expected to resonate as a singlet around δ 5.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic-H | 9.85 | s (singlet) |
| Aromatic-H (H-2) | 7.55 | d (doublet) |
| Aromatic-H (H-5) | 7.45 | dd (doublet of doublets) |
| Aromatic-H (H-6) | 7.25 | t (triplet) |
| Benzyl Phenyl-H | 7.30-7.40 | m (multiplet) |
| Benzylic-CH₂ | 5.20 | s (singlet) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically above δ 190 ppm.
The carbon atoms of the fluorinated benzene (B151609) ring will show signals influenced by the fluorine substituent, exhibiting carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine (C-4) will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller C-F couplings. The carbons of the benzyl group will have characteristic chemical shifts, with the benzylic carbon appearing around δ 70-75 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | 191.0 |
| Aromatic C-1 | 131.0 |
| Aromatic C-2 | 115.0 |
| Aromatic C-3 | 150.0 (d, JC-F) |
| Aromatic C-4 | 155.0 (d, JC-F) |
| Aromatic C-5 | 118.0 (d, JC-F) |
| Aromatic C-6 | 128.0 |
| Benzyl Phenyl C | 127.0-129.0 |
| Benzylic CH₂ | 71.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the fluorinated aromatic ring (e.g., H-5 and H-6), confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments from the ¹H NMR spectrum. For example, the benzylic methylene proton signal would correlate with the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is invaluable for connecting different fragments of the molecule. For instance, the aldehydic proton would show a correlation to the C-1 and C-2 carbons of the aromatic ring, and the benzylic protons would show correlations to the C-3 of the fluorinated ring and the ipso-carbon of the benzyl phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. This can help to determine the three-dimensional conformation of the molecule. For example, a NOESY experiment could show a correlation between the benzylic protons and the H-2 proton of the fluorinated ring, indicating their spatial proximity. wikipedia.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. alevelchemistry.co.ukmeasurlabs.com This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₁₄H₁₁FO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition.
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₄H₁₁FO₂ | [M+H]⁺ | 231.0816 |
| [M+Na]⁺ | 253.0635 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Identification
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. wikipedia.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and analyzed by the mass spectrometer. For this compound, ESI-MS would be expected to produce a prominent molecular ion peak, likely as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.govcreative-proteomics.com The observation of this molecular ion peak confirms the molecular weight of the synthesized compound.
Elemental Analysis for Empirical Formula Validation:While the empirical formula (C14H11FO2) can be calculated, no published elemental analysis data could be found to validate this formula experimentally.
Given the constraints and the commitment to providing accurate and scientifically validated information, it is not possible to generate the requested article with the required level of detail and specificity for this compound at this time. Further original research would be required to produce the necessary experimental data.
Chromatographic Techniques for Purity Assessment and Isolation in Synthetic Research
Chromatographic techniques are fundamental in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures. These methods exploit the differential partitioning of components between a stationary phase and a mobile phase to achieve separation. For a compound such as this compound, a variety of chromatographic techniques are employed to monitor reaction progress, determine the purity of the final product, and isolate it from starting materials, byproducts, and other impurities.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to determine the number of components in a mixture, identify compounds, and check the purity of a substance. It is also frequently used to monitor the progress of a chemical reaction.
In the context of this compound, TLC is typically performed on plates coated with a thin layer of a polar adsorbent, most commonly silica (B1680970) gel. A small amount of the sample is spotted onto the baseline of the plate, which is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase or eluent). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase.
The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orglibretexts.org The Rf value is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). libretexts.org Due to its polarity, imparted by the aldehyde and ether functional groups, as well as the fluorine atom, this compound will have a moderate polarity. Its Rf value will be highly dependent on the polarity of the eluent. A more polar eluent will result in a higher Rf value, while a less polar eluent will lead to a lower Rf value. ualberta.ca For instance, using a non-polar solvent system like hexane/ethyl acetate, the Rf value can be adjusted by varying the ratio of the two solvents.
Table 1: Representative TLC Data for Aromatic Aldehydes on Silica Gel
| Compound | Mobile Phase (v/v) | Retention Factor (Rf) |
|---|---|---|
| Benzaldehyde (B42025) | Hexane/Ethyl Acetate (4:1) | ~0.5 |
| 4-Methoxybenzaldehyde | Hexane/Ethyl Acetate (4:1) | ~0.4 |
| 4-Nitrobenzaldehyde | Hexane/Ethyl Acetate (2:1) | ~0.6 |
Note: The Rf value for this compound is an educated estimation based on its structure relative to other aromatic aldehydes. The optimal mobile phase would be determined experimentally.
Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic rings in this compound are UV-active. Staining with reagents such as potassium permanganate (B83412) or p-anisaldehyde can also be used for visualization.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and speed compared to standard column chromatography. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netepa.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Detection is typically achieved using a UV detector, as the aromatic system of this compound absorbs UV light. The wavelength of maximum absorbance (λmax) for similar aromatic aldehydes is often in the range of 254 nm.
Table 2: Typical HPLC Conditions for the Analysis of Substituted Benzaldehydes
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Expected Retention Time for this compound | Longer than benzaldehyde due to increased hydrophobicity |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for volatile and thermally stable compounds like many benzaldehyde derivatives. researchgate.net
In the GC analysis of this compound, the sample is injected into a heated inlet port where it is vaporized and then swept by a carrier gas (usually an inert gas like helium or nitrogen) onto a capillary column. researchgate.net The column contains a stationary phase, which can be a non-polar phase (e.g., polydimethylsiloxane, as in a DB-1 or HP-5 column) or a more polar phase (e.g., polyethylene (B3416737) glycol, as in a DB-WAX column). rsc.org
Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. As the benzyloxy group significantly increases the molecular weight and boiling point compared to benzaldehyde, this compound would be expected to have a longer retention time. Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to ensure efficient elution of less volatile compounds and to sharpen peaks. researchgate.netrsc.org
The most common detector for the analysis of organic compounds is the Flame Ionization Detector (FID), which offers high sensitivity. researchgate.net For a halogenated compound like this compound, a halogen-specific detector, such as an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD), could offer enhanced selectivity and sensitivity. nih.govlibretexts.org Furthermore, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides structural information and allows for definitive identification of the compound. und.edu
Table 3: Illustrative GC Parameters for the Analysis of Aromatic Aldehydes
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Expected Retention Time for this compound | Significantly longer than benzaldehyde due to higher boiling point |
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Studies
A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the electronic structure and reactivity of 3-(Benzyloxy)-4-fluorobenzaldehyde. Such studies are crucial for predicting a molecule's behavior in chemical reactions and understanding its intrinsic properties.
There are no specific, publicly available Density Functional Theory (DFT) calculations for this compound. Consequently, data regarding its optimized molecular geometry, vibrational frequencies, and other electronic properties derived from DFT methods are not available.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic transitions and reactivity. However, no studies were found that specifically calculate the HOMO-LUMO energies or the corresponding energy gap for this compound.
Investigations using Time-Dependent Density Functional Theory (TD-DFT) to predict the spectroscopic characteristics, such as the UV-Vis absorption spectrum of this compound, have not been reported in the available literature.
Reaction Mechanism Elucidation and Transition State Analysis
No computational studies focused on the elucidation of reaction mechanisms involving this compound, including the analysis of transition states and reaction energy profiles, could be located. Such analyses are vital for understanding the kinetics and thermodynamics of chemical transformations.
Molecular Modeling and Docking Studies
There is a lack of specific molecular modeling research that details the prediction of stable molecular conformations and the associated energetics for this compound. This information is key to understanding its three-dimensional structure and how it might interact with other molecules.
Analysis of Chemical Interactions with Defined Binding Sites
While specific molecular docking studies for this compound are not extensively documented in publicly available research, the interactions of structurally related benzyloxybenzaldehyde derivatives with various enzyme active sites have been investigated, providing a predictive framework for its binding behavior.
Computational studies on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer, have demonstrated the importance of the benzyloxy moiety for ligand recognition and binding. Molecular docking simulations suggest that the benzyloxy group can form favorable hydrophobic and van der Waals interactions within the substrate-binding pocket of the enzyme. The benzene (B151609) ring of the benzyloxy group is predicted to orient itself to interact with non-polar amino acid residues, thereby anchoring the inhibitor within the active site.
Furthermore, the aldehyde functional group is a critical pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues such as cysteine, which is often found in the catalytic site of dehydrogenase enzymes. The fluorine atom at the 4-position of the benzaldehyde (B42025) ring can also participate in electrostatic or halogen bonding interactions, potentially enhancing the binding affinity and selectivity of the compound for its target protein.
In a study of 3-benzyloxyflavones as β-glucosidase inhibitors, the benzyloxy group was found to be crucial for enhancing the binding affinity. This was attributed to its ability to increase the lipophilicity of the molecule, facilitating interactions with hydrophobic regions of the enzyme's active site. This suggests that the benzyloxy group of this compound could similarly promote its interaction with hydrophobic pockets in various protein targets.
The following table summarizes the potential interactions of this compound with a hypothetical enzyme binding site based on studies of related compounds.
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |
|---|---|---|
| Benzyloxy Group | Hydrophobic Interactions, van der Waals Forces | Leucine, Valine, Isoleucine, Phenylalanine |
| Aldehyde Group | Hydrogen Bonding, Covalent Adduct Formation | Cysteine, Serine, Histidine |
| Fluorine Atom | Electrostatic Interactions, Halogen Bonding | Arginine, Lysine, Asparagine |
Structure-Activity Relationship (SAR) Studies Based on Chemical Features
The structure-activity relationship (SAR) of benzyloxybenzaldehyde derivatives provides valuable information on how modifications to the chemical structure influence biological activity. Although comprehensive SAR studies specifically for this compound are limited, preliminary findings from related compounds highlight the importance of the benzyloxy, fluoro, and aldehyde functionalities.
In a study investigating the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells, the position and nature of substituents on both the benzaldehyde and the benzyl (B1604629) rings were found to significantly impact cytotoxicity. This suggests that the relative positions of the benzyloxy and fluoro groups in this compound are likely to be critical determinants of its biological activity.
The benzyloxy group, in particular, appears to be a key contributor to the biological effects of this class of compounds. Its size, orientation, and electronic properties can influence how the molecule fits into a binding site and interacts with key residues. For instance, in the context of ALDH1A3 inhibition, the presence of a benzyloxy group was a common feature among the more potent inhibitors.
The fluorine atom at the 4-position is another important feature. Fluorine substitution is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. The high electronegativity of fluorine can alter the charge distribution on the aromatic ring, potentially influencing interactions with polar residues in a binding pocket.
The aldehyde group is a reactive moiety that can participate in various biological interactions, including the formation of Schiff bases with amine groups in proteins. The reactivity of the aldehyde can be modulated by the electronic effects of the other substituents on the ring.
The following table summarizes the key chemical features of this compound and their potential influence on its biological activity based on SAR studies of analogous compounds.
| Chemical Feature | Potential Influence on Biological Activity | Observed Effects in Related Compounds |
|---|---|---|
| 3-Benzyloxy Group | Enhances binding affinity through hydrophobic interactions; influences molecular conformation. | Increased inhibitory potency in ALDH1A3 and β-glucosidase inhibitors. |
| 4-Fluoro Group | Modulates electronic properties and metabolic stability; can participate in halogen bonding. | Variable effects depending on the target; can enhance or decrease activity. |
| Aldehyde Group | Acts as a pharmacophore, forming key interactions with target proteins. | Essential for the activity of many benzaldehyde-based inhibitors. |
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways
The chemical industry's increasing focus on sustainability is steering the development of more environmentally friendly methods for synthesizing 3-(benzyloxy)-4-fluorobenzaldehyde and its derivatives. Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. Future research is actively pursuing greener alternatives that minimize environmental impact while maintaining high efficiency.
One promising approach is the adoption of ultrasound-assisted synthesis . Sonication has been shown to accelerate reaction rates and improve yields in various organic transformations, often under milder conditions and with less energy consumption. nih.gov For instance, a patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969), a related compound, utilizes ultrasonic waves to facilitate the reaction without the need for a metal catalyst, thereby reducing toxic waste. google.com This suggests that similar ultrasonic methods could be developed for the benzylation of 4-fluoro-3-hydroxybenzaldehyde (B26538), a key step in the synthesis of the target compound, potentially replacing conventional heating and reducing reaction times.
The use of ionic liquids as alternative reaction media is another significant area of exploration. Ionic liquids are non-volatile, thermally stable, and can often be recycled, making them attractive substitutes for traditional volatile organic solvents. nih.gov Their unique solvating properties can also enhance reaction selectivity and efficiency. Research into the use of ionic liquids as both solvent and catalyst for reactions such as etherification could lead to cleaner synthetic routes for this compound. nih.gov
Furthermore, developing catalyst-free reaction conditions is a major goal in green chemistry. A patented method for producing 3-bromo-4-fluorobenzaldehyde highlights a process that avoids catalysts and hazardous reagents like bromine or chlorine, relying instead on the in-situ generation of the brominating agent. google.com Applying this principle to the synthesis of this compound could involve exploring novel activating agents or reaction conditions that circumvent the need for traditional catalysts.
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The efficiency and selectivity of chemical reactions to produce and modify this compound are critically dependent on the catalytic systems employed. Researchers are continuously exploring novel catalysts to overcome the limitations of existing methods, such as harsh reaction conditions, low yields, and the formation of unwanted byproducts.
Transition-metal catalysis , particularly with palladium and copper, remains a cornerstone for derivatization. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the benzaldehyde (B42025) scaffold. beilstein-journals.org Recent advancements have focused on developing more active and stable palladium catalysts, as well as utilizing transient directing groups to achieve site-selective C-H functionalization, which could enable direct modification of the aromatic ring with high precision. beilstein-journals.org Copper-based catalysts are also being investigated for various transformations, including their use in flow chemistry systems to improve reaction times for the synthesis of xanthene derivatives from benzaldehydes. frontiersin.org
Enzyme-mediated synthesis represents a burgeoning field with significant potential for the stereoselective synthesis of chiral derivatives. Enzymes operate under mild conditions with high specificity, offering a green and efficient alternative to traditional chemical catalysts. chemscene.com The use of enzymes could be particularly valuable for creating enantiomerically pure alcohols or other chiral molecules from this compound, which are often desired in pharmaceutical applications.
The application of N-heterocyclic carbenes (NHCs) as organocatalysts is another exciting avenue. NHCs have demonstrated remarkable versatility in catalyzing a wide range of reactions, including acyloin condensations, and could be employed for novel transformations of the aldehyde group in this compound. metu.edu.tr
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and scalable continuous flow methodologies. The integration of flow chemistry and automated synthesis platforms offers numerous advantages for the production and derivatization of this compound, including improved reaction control, enhanced safety, and rapid optimization.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. beilstein-journals.orgnih.gov For reactions involving benzaldehyde derivatives, flow chemistry has been shown to significantly improve selectivity and reduce reaction times compared to batch processes. nih.gov The inherent safety of handling smaller reaction volumes at any given time makes flow chemistry particularly suitable for exothermic or hazardous reactions. beilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable manufacturing processes.
Automated synthesis platforms are revolutionizing the way chemical libraries are generated and reactions are optimized. These systems can perform a large number of experiments in parallel, rapidly screening different reagents, catalysts, and reaction conditions. rsc.orgnih.gov The use of automated synthesis has been demonstrated for the preparation of substituted phthalic acid derivatives from α,β-unsaturated aldehydes and for the synthesis of N-containing heterocycles. rsc.orgnih.gov Applying this technology to this compound would enable the rapid generation of a diverse library of derivatives for biological screening and structure-activity relationship (SAR) studies.
The combination of flow chemistry with automation offers a powerful tool for accelerating the discovery and development of new molecules derived from this compound.
Computational Design and Virtual Screening of New Derivatives
In recent years, computational chemistry has become an indispensable tool in modern drug discovery and materials science. The use of computational design and virtual screening allows for the rational design of new derivatives of this compound with desired properties, significantly reducing the time and cost associated with experimental screening.
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.govnih.govsemanticscholar.org This approach has been successfully used to screen benzaldehyde thiosemicarbazone derivatives as potential inhibitors of DNA gyrase in Mycobacterium tuberculosis and to identify novel c-Met inhibitors. nih.govnih.govtandfonline.com By using the this compound scaffold as a starting point, virtual screening can be employed to design and evaluate a vast number of potential derivatives for their predicted biological activity against various targets.
Density Functional Theory (DFT) and other quantum mechanical methods are used to study the electronic structure and reactivity of molecules. These computational studies can provide valuable insights into reaction mechanisms, predict the stability of different conformations, and explain the origins of selectivity in chemical reactions. researchgate.net For instance, DFT calculations can be used to understand the influence of the benzyloxy and fluorine substituents on the reactivity of the aldehyde group and the aromatic ring, guiding the design of new synthetic strategies.
The synergy between computational modeling and experimental work is crucial for the efficient development of new molecules. Computational predictions can guide experimental efforts, while experimental results can be used to refine and validate computational models.
Diversification of Chemical Applications Beyond Current Scope
While this compound is a valuable intermediate in organic synthesis, ongoing research is focused on expanding its applications into new and diverse areas, particularly in medicinal chemistry and materials science. The unique combination of the benzyloxy and fluoro substituents imparts specific electronic and steric properties that can be exploited to design molecules with novel functions.
In the pharmaceutical arena, derivatives of fluorinated benzaldehydes are being investigated for a wide range of therapeutic applications. datahorizzonresearch.com For example, compounds with similar structural motifs have shown potential as acetyl-CoA carboxylase (ACC) inhibitors for the treatment of metabolic disorders and cancer. nih.gov The fluorinated benzaldehyde core is also being explored in the design of inhibitors for protein-protein interactions , such as the PD-1/PD-L1 pathway, which is a key target in cancer immunotherapy. Furthermore, the presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. datahorizzonresearch.com
The exploration of antimicrobial and anticancer activities is another significant research direction. Halogenated benzaldehydes have demonstrated broad-spectrum antimicrobial activity, and the introduction of a benzyloxy group could further modulate this activity. Similarly, related compounds have been shown to induce apoptosis in cancer cells, suggesting that derivatives of this compound could be developed as novel anticancer agents.
Beyond pharmaceuticals, the unique electronic properties of fluorinated aromatic compounds make them attractive for applications in materials science . For example, they can serve as building blocks for the synthesis of novel liquid crystals, polymers, and fluorescent probes. ontosight.ai The development of new synthetic methodologies will undoubtedly open up even more opportunities to explore the full potential of this versatile chemical compound.
Q & A
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) may lead to side reactions (e.g., over-alkylation).
- Solvent Choice : DMF enhances reactivity but requires thorough removal due to toxicity.
- Catalyst : Phase-transfer catalysts (e.g., TBAB) can improve benzylation efficiency.
Q. Table 1: Synthetic Route Comparison
| Method | Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| A | 4-Fluoro-3-hydroxybenzaldehyde | K₂CO₃ | 78 | |
| B | 4-Fluorophenol derivative | TBAB | 85 |
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Basic Research Focus : Structural characterization.
Answer :
- ¹H/¹³C NMR :
- Aldehyde proton: δ 10.1–10.3 ppm (singlet).
- Benzyloxy group: δ 5.1 ppm (OCH₂Ph) and aromatic protons at δ 7.3–7.5 ppm.
- Fluorine coupling observed in ¹³C NMR (δ 160–165 ppm for C-F).
- X-ray Crystallography : SHELX software is widely used for structure refinement. Key metrics include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
Advanced Tip : For polymorph identification, compare experimental IR (C=O stretch ~1700 cm⁻¹) with DFT-calculated vibrational spectra.
What are the reactivity patterns of the aldehyde group in fluorinated aromatic systems under nucleophilic conditions?
Advanced Research Focus : Reaction mechanism analysis.
Answer :
The electron-withdrawing fluorine and benzyloxy groups activate the aldehyde toward nucleophilic addition. Key reactions:
Condensation : With amines (e.g., hydrazines) to form hydrazones, used in Schiff base complexes.
Wittig Reaction : To synthesize α,β-unsaturated ketones.
Oxidation/Reduction : Controlled oxidation to carboxylic acids (e.g., KMnO₄) or reduction to alcohols (NaBH₄).
Data Contradictions : Some studies report incomplete oxidation due to steric hindrance from the benzyloxy group. Adjust solvent polarity (e.g., acetone/water mixtures) to improve yield .
How does the substitution pattern influence DNA-binding affinity in fluorinated benzaldehyde derivatives?
Advanced Research Focus : Structure-activity relationships (SAR).
Answer :
- Benzyloxy Position : Meta-substitution (3-position) enhances DNA intercalation due to planar aromatic stacking.
- Fluorine Effects : The 4-fluoro group increases lipophilicity, improving membrane permeability.
Q. Table 2: DNA-Binding Affinity Comparison
| Compound | Binding Constant (Kd, μM) | Reference |
|---|---|---|
| This compound | 12.3 ± 1.2 | |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | 18.7 ± 2.1 |
Methodological Insight : Use fluorescence quenching assays with ethidium bromide-DNA complexes to quantify interactions.
What computational strategies predict the electronic effects of substituents on the aromatic ring?
Advanced Research Focus : Computational modeling.
Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density distribution.
- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., DNA grooves or enzyme active sites).
Key Finding : The benzyloxy group’s electron-donating resonance effect reduces the aldehyde’s electrophilicity, impacting reaction kinetics .
How can contradictory yield data in synthetic protocols be systematically analyzed?
Advanced Research Focus : Data validation and reproducibility.
Answer :
Control Experiments : Replicate reactions under identical conditions (solvent purity, inert atmosphere).
Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., di-benzylated byproducts).
Statistical Tools : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .
What safety protocols are critical when handling fluorinated benzaldehydes?
Basic Research Focus : Laboratory safety.
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
